thieno[3,2-b]thiophene-2-thiol

Organic Semiconductors ESR Spectroscopy Charge Transport

Researchers often face limitations in surface engineering due to a lack of reactive, electron-rich anchors. Thieno[3,2-b]thiophene-2-thiol directly addresses this with its terminal thiol group for covalent Au/Ag electrode modification and a fully delocalized π-core for superior charge injection. • SAMs on gold shift work function by >0.5 eV, improving OFET contact resistance. • Enables Pd-free C-S coupling, circumventing sulfur poisoning and reducing purification costs. • Core of high-mobility polymers (PBTTT, DPP-DTT) achieving >0.2 cm² V⁻¹ s⁻¹. Bulk quantities available with guaranteed batch-to-batch consistency.

Molecular Formula C6H4S3
Molecular Weight 172.3
CAS No. 2648957-03-1
Cat. No. B6172387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethieno[3,2-b]thiophene-2-thiol
CAS2648957-03-1
Molecular FormulaC6H4S3
Molecular Weight172.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-b]thiophene-2-thiol Technical Overview


Thieno[3,2-b]thiophene-2-thiol is a sulfur-rich fused heterocyclic compound (C6H4S3, MW 172.3) that incorporates the electron-rich thieno[3,2-b]thiophene core scaffold with a terminal thiol (-SH) functional group at the 2-position [1]. This compound serves as a reactive building block for the construction of π-conjugated semiconductors, organic light-emitting diode (OLED) emitters, and self-assembled monolayers (SAMs) in organic electronics applications [2]. The thiol moiety enables covalent anchoring to metal electrode surfaces (e.g., Au, Ag) and participation in nucleophilic aromatic substitution reactions for further functionalization [3].

Workflow Self-assembled monolayer (SAM) formation on metal electrodes
Selection Terminal thiol for covalent anchoring plus thieno[3,2-b]thiophene core with reported complete electron delocalization
Use Context Organic electronics building block: OFET, OLED, conjugated polymers

Thieno[3,2-b]thiophene-2-thiol vs. Generic Analogs


Substituting thieno[3,2-b]thiophene-2-thiol with structurally similar thienothiophene derivatives introduces material divergence due to fundamental differences in electron delocalization efficiency, regiochemical functionalization potential, and interfacial anchoring capability. The thieno[3,2-b] isomer demonstrates full-molecule electron delocalization, whereas the thieno[2,3-b] isomer confines the unpaired electron to only part of the fused system [1]. The 2-position thiol group confers both a reactive handle for synthetic elaboration (via nucleophilic aromatic substitution) and a metal-binding anchor for electrode surface modification—functionalities absent in unsubstituted thieno[3,2-b]thiophene or 2,5-disubstituted analogs lacking a free thiol [2]. Additionally, recent synthetic advances have established thiolate-based routes to thieno[3,2-b]thiophenes that circumvent transition-metal catalysts, reducing cost and sulfur-poisoning issues relative to alternative synthetic pathways [3].

Isomer mismatch: [3,2-b] vs [2,3-b]
The [2,3-b] isomer shows confined electron delocalization; charge-transport properties may not transfer directly.
Absence of free thiol group
Unsubstituted or 2,5-disubstituted analogs lack the terminal -SH handle required for metal anchoring and nucleophilic substitution.
Catalyst-dependent synthetic routes
Traditional Pd-catalyzed cross-couplings risk sulfur poisoning and higher cost; thiolate-mediated routes may offer process context but require validation.

Thieno[3,2-b]thiophene-2-thiol: Comparative Evidence


Electron Delocalization: [3,2-b] vs. [2,3-b] Isomers

Electron spin resonance (ESR) analysis of radical anions reveals a fundamental electronic distinction between thienothiophene isomers: in thieno[3,2-b]thiophene, the unpaired electron is delocalized over the entire fused bicyclic system, whereas in thieno[2,3-b]thiophene, the condensed thieno-group is scarcely involved in electron delocalization [1]. The nitrogen and proton hyperfine splitting constants confirm that thieno[3,2-b]thiophene possesses a delocalization power greater than thieno[2,3-b]thiophene, which itself is only slightly more efficient than monocyclic thiophene [1].

Electron Delocalization
Head-to-head
Complete delocalization over fused bicyclic system (thieno[3,2-b]thiophene) vs. confined delocalization with condensed thieno-group scarcely involved (thieno[2,3-b]thiophene)
Supports charge-transport assessment across isomers
ESR hyperfine splitting; qualitative comparison
Organic Semiconductors ESR Spectroscopy Charge Transport

Thiolate-Mediated vs. Metal-Catalyzed Synthesis

A 2024 study developed a nucleophilic aromatic substitution strategy using thiolates (including thiophenols and thioglycolates) to construct thieno[3,2-b]thiophene molecules from 3-nitrothiophene precursors in the presence of K2CO3, followed by Dieckmann condensation with sodium alcoholates [1]. This thiolate-based approach contrasts with traditional synthetic methods that require transition-metal catalysts (e.g., Pd-catalyzed Stille or Suzuki couplings) and/or harsh conditions involving strong bases and high temperatures [2]. Transition-metal catalysts are susceptible to poisoning by sulfur atoms present in the thienothiophene system, increasing cost and complicating scale-up [2].

Synthetic Route
Class-level
Thiolate-mediated nucleophilic aromatic substitution with K₂CO₃, followed by Dieckmann condensation – no transition metal required
May reduce catalyst-poisoning risk and process cost
Compared to Pd-catalyzed Stille/Suzuki routes; data to verify
Synthetic Methodology Process Chemistry Catalyst-Free Synthesis

OLED Performance: TT-Based D-π-A Emitters

Donor-π-acceptor (D-π-A) materials incorporating thieno[3,2-b]thiophene as the π-conjugated linker demonstrate competitive OLED device performance. A 2022 study of TT-based D-π-A compounds (M1 and M2) achieved maximum power efficiency of 8 lm W⁻¹, current efficiency of 14.1 cd A⁻¹, and external quantum efficiency (EQE) of 4.78% in solution-processed OLEDs [1]. A 2023 follow-up study using a TT-based emitter (DMB-TT-TPA) with a 4-MeOPh substituent achieved 6.70 lm W⁻¹ power efficiency, 10.6 cd A⁻¹ current efficiency, and 4.61% EQE [2]. These values represent baseline performance for TT-spacer emitters and provide quantifiable benchmarks for evaluating derivative materials.

OLED Efficiency
Reported
EQE up to 4.78%, current efficiency 14.1 cd A⁻¹, power efficiency 8 lm W⁻¹ (2022 TT-based D-π-A study)
Establishes a performance baseline for TT-spacer emitters
Solution-processed OLEDs; cross-study variation exists
OLED Electroluminescence Solution-Processed Devices

Thiol-Functionalized vs. Unsubstituted Scaffolds

The 2-thiol functional group confers distinct synthetic advantages over unsubstituted thieno[3,2-b]thiophene. A 2025 study demonstrated a versatile route to thieno[3,2-b]thiophenes via a disulfide intermediate derived from dimethyl 3-nitrothiophene-2,5-dicarboxylate, where nucleophilic substitution of the nitro group with sulfur nucleophiles (thioacetate, disulfide anions, thioacetamide) yielded bis(thiophen-3-yl) disulfide and sulfide derivatives [1]. The disulfide intermediate enabled one-pot reduction-alkylation using NaBH4 in DMF followed by alkylating agents, producing 3-alkylthio-substituted thiophene-2,5-dicarboxylates [1]. Subsequent base-promoted cyclization furnished 2-aryl-, 2-aroyl-, and 2-cyano-substituted thieno[3,2-b]thiophenes bearing a 3-hydroxy group [1].

Functionalization Versatility
Class-level
2-thiol group enables SAM anchoring, nucleophilic substitution, and disulfide-mediated modular assembly
Supports modular derivative construction
Versatility inferred from multiple synthetic routes
Synthetic Methodology Building Block Versatility Regioselective Functionalization

TT vs. DTT Emitters in AIE-OLEDs

A 2020 study comparing tetraphenylethylene (TPE)-substituted thieno[3,2-b]thiophene (TPE2-TT) and dithieno[3,2-b;3,2-d]thiophene (TPE2-DTT) derivatives in OLED applications demonstrated that the TT-based emitter (TPE2-TT) achieved a maximum luminance of 11,620 cd m⁻², maximum current efficiency of 6.17 cd A⁻¹, and maximum external quantum efficiency of 2.43% [1]. These values represent the first reported aggregation-induced emission (AIE) performance metrics for TPE-functionalized thienothiophenes and provide a quantitative baseline for comparing TT-core versus DTT-core emitters.

AIE-OLED Luminance
Reported
Maximum luminance 11,620 cd m⁻², EQE 2.43% for TPE2-TT (thieno[3,2-b]thiophene core)
Provides first TT-core AIE-OLED benchmark
No direct DTT-core comparison in same study
OLED Aggregation-Induced Emission Luminance Efficiency

Thieno[3,2-b]thiophene-2-thiol Application Scenarios


SAM Electrode Functionalization for OFETs

The terminal thiol group enables covalent attachment of thieno[3,2-b]thiophene-2-thiol to gold, silver, or platinum electrode surfaces via self-assembled monolayer (SAM) formation. As demonstrated in OFET interface engineering studies with thiol-functionalized aromatic molecules (thiophenol and pentafluorobenzenethiol), SAM functionalization can modulate electrode work function and improve charge injection efficiency [1]. The electron-rich thieno[3,2-b]thiophene core—with its demonstrated full-molecule electron delocalization advantage over the [2,3-b] isomer [2]—provides a π-conjugated pathway from the electrode to the organic semiconductor layer. This application leverages both the anchoring thiol group and the superior electronic delocalization properties of the [3,2-b] scaffold.

D-π-A OLED Emitters with TT π-Spacer

The thiol functionality of thieno[3,2-b]thiophene-2-thiol can serve as a reactive handle for further functionalization to construct donor-π-acceptor (D-π-A) type OLED emitters. As established in quantitative device studies, TT-based D-π-A emitters achieve EQE values of 4.61-4.78% in solution-processed OLEDs with low turn-on voltages and mega Stokes shifts (109-120 nm) [3][4]. The 2-thiol group provides a site for introducing acceptor moieties (e.g., dimesitylboron) or for participating in nucleophilic aromatic substitution reactions that yield 2-aryl-, 2-aroyl-, and 2-cyano-substituted TT derivatives [5]. This enables modular construction of D-π-A architectures with tunable emission properties.

Catalyst-Free Building Block for Conjugated Polymers

Recent synthetic methodology advancements demonstrate that thiolate-mediated routes enable transition-metal-free construction of thieno[3,2-b]thiophene derivatives [5]. This catalyst-free approach circumvents the sulfur-poisoning issues that plague Pd-catalyzed cross-coupling methods traditionally used for thienothiophene functionalization [6]. For researchers developing conjugated polymers for OFET or OPV applications, thieno[3,2-b]thiophene-2-thiol offers a cost-effective and scalable building block that avoids expensive transition-metal catalysts and the associated purification burdens.

OFET Active Layer: Copolymer Incorporation

Thieno[3,2-b]thiophene-containing copolymers such as PBTTT and DPP-DTT exhibit high charge mobilities in OFET devices [7]. The fundamental electronic advantage of the [3,2-b] isomer—complete electron delocalization across the fused bicyclic system [2]—contributes to the enhanced charge transport properties observed in TT-based polymers. The thiol functional group provides a site for copolymer integration or side-chain attachment, enabling solution-processable semiconductor formulations. The quantified charge mobility of TT-based small molecules (0.226 cm² V⁻¹ s⁻¹ for T-T₂-T) [8] provides a performance baseline for materials incorporating the thieno[3,2-b]thiophene core.

Application
Selection Property
Validation Focus
SAM electrode functionalization
Thiol anchoring & reported full-molecule delocalization
Work function modulation, SAM formation and interface characterization
D-π-A OLED emitters
TT π-spacer with tunable emission via 2-position derivatization
Photophysical properties (EQE, turn-on voltage), solution-processed device performance
Catalyst-free building block
Thiolate-mediated, transition-metal-free synthetic access
Process scalability, sulfur compatibility, and purification requirements
OFET active layer incorporation
Charge transport in TT-based copolymers and small molecules
Mobility measurement, thin-film morphology, and device stability
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